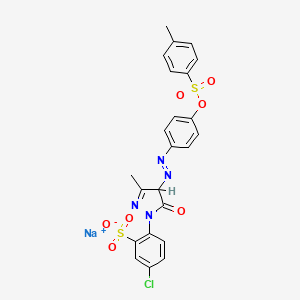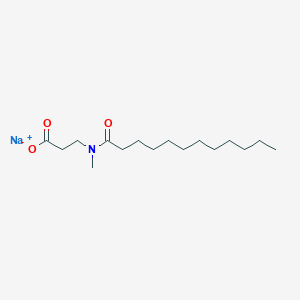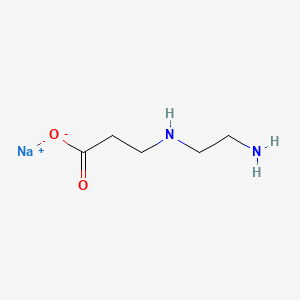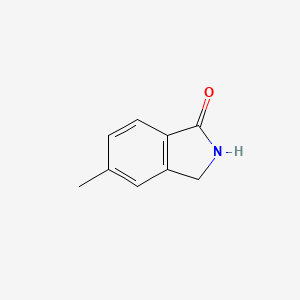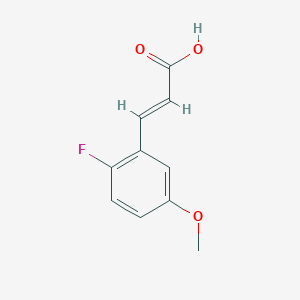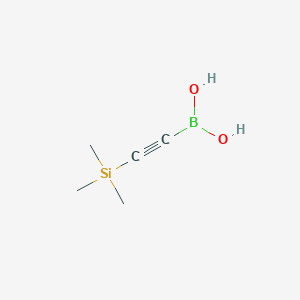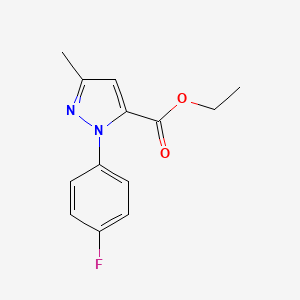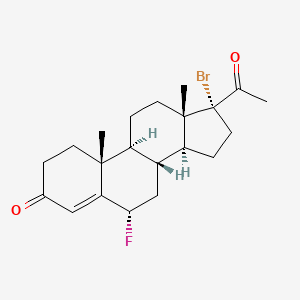
Haloprogesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Haloprogesterone is synthesized through a series of chemical reactions involving the halogenation of progesterone. The reaction conditions often include the use of halogenating agents and appropriate solvents to facilitate the halogenation process . Industrial production methods for this compound involve scaling up these synthetic routes to produce the compound in large quantities while maintaining the purity and consistency required for pharmaceutical applications .
Chemical Reactions Analysis
Haloprogesterone undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms of this compound.
Substitution: This compound can undergo substitution reactions where the halogen atoms are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Haloprogesterone has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of halogenation on steroid hormones.
Biology: this compound is used in research to understand the biological effects of synthetic progestins on various biological systems.
Medicine: The compound has been studied for its potential therapeutic applications in hormone replacement therapy and contraception.
Mechanism of Action
Haloprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the progesterone receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of the menstrual cycle, maintenance of pregnancy, and modulation of the immune response .
Comparison with Similar Compounds
Haloprogesterone is structurally similar to other progestins derived from progesterone, such as medrogestone and medroxyprogesterone acetate . its unique halogenation pattern (fluorine and bromine atoms) distinguishes it from these compounds. This unique structure may contribute to differences in its pharmacological properties and therapeutic applications .
Similar Compounds
- Medrogestone (6-dehydro-6,17α-dimethylprogesterone)
- Medroxyprogesterone acetate (6α-methyl-17α-acetoxyprogesterone)
- Various other progestins derived from progesterone
Properties
CAS No. |
3538-57-6 |
|---|---|
Molecular Formula |
C21H28BrFO2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-bromo-6-fluoro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28BrFO2/c1-12(24)21(22)9-6-16-14-11-18(23)17-10-13(25)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1 |
InChI Key |
GCCIFDUTISMRTG-SCUQKFFVSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C)Br |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C)Br |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C)Br |
| 3538-57-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


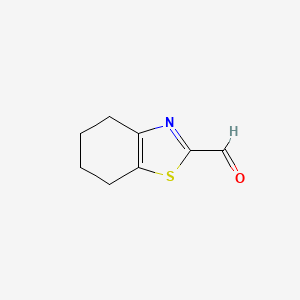
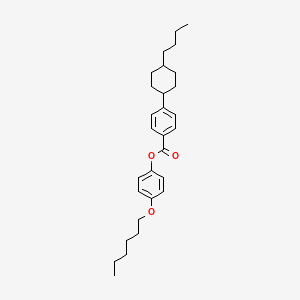
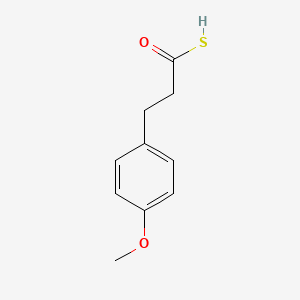
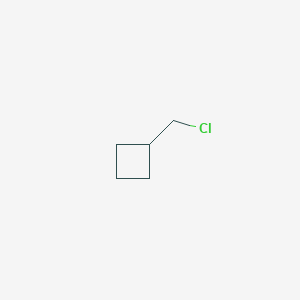
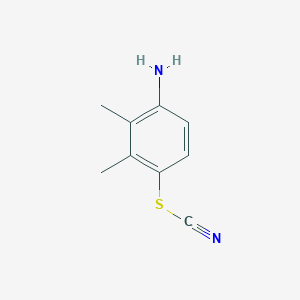
![(6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride](/img/structure/B1603135.png)
